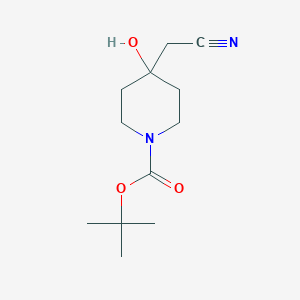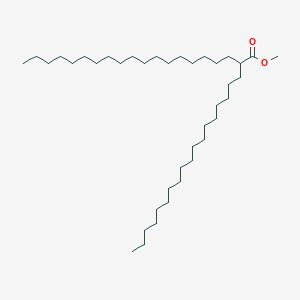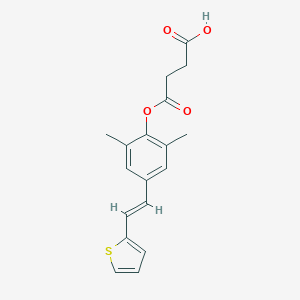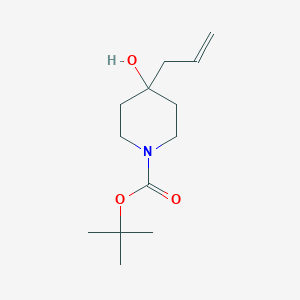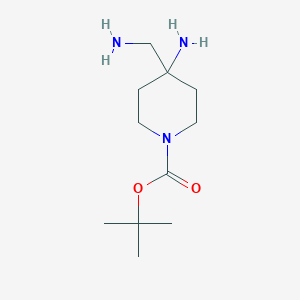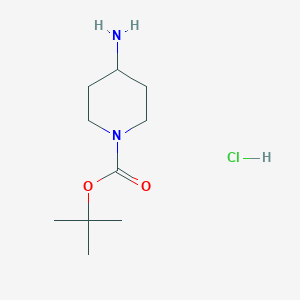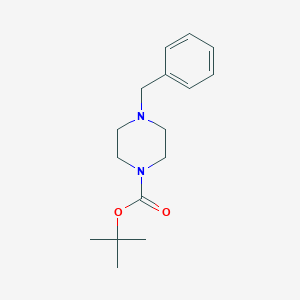
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid
Descripción general
Descripción
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid is a carboxylic acid building block . It has an empirical formula of C25H30O5 and a molecular weight of 410.50 .
Synthesis Analysis
This compound may be used in the synthesis of 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate . A new series of diphosphine ligands based on 2,7-di-tert-butyl-9,9-dimethylxanthene has also been reported .
Molecular Structure Analysis
The molecule crystallizes as a cyclic, hydrogen-bonded dimer held together by four O–H······O hydrogen bonds involving four carboxyl groups each of which interact by way of a cyclic hydrogen-bonded motif. The complex organizes in the solid state to form a 2D layered structure .
Chemical Reactions Analysis
The compound may be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene .
Physical And Chemical Properties Analysis
The melting point of 2,7-DI-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid is 188-192 °C (lit.) . The compound has an assay of 97% .
Aplicaciones Científicas De Investigación
Synthesis Building Block
DiTAD serves as a carboxylic acid building block in organic synthesis. It can be used to synthesize complex molecules such as 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate .
Fluorescent Dye
As a fluorescent dye, DiTAD is used extensively in scientific research for labeling proteins, lipids, and nucleic acids in cells and tissues. This allows researchers to track the movement of these molecules in real-time .
Ligand Synthesis
The compound may be involved in the synthesis of new series of diphosphine ligands based on its xanthene structure .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be a carboxylic acid building block , which suggests that it may interact with various biological molecules in the body.
Mode of Action
It is known to be used in the synthesis of other compounds , indicating that it may undergo various chemical reactions to interact with its targets.
Result of Action
It is known to be used in the synthesis of other compounds , suggesting that its effects may be dependent on the specific compounds it helps to form.
Propiedades
IUPAC Name |
2,7-ditert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O5/c1-23(2,3)13-9-15(21(26)27)19-17(11-13)25(7,8)18-12-14(24(4,5)6)10-16(22(28)29)20(18)30-19/h9-12H,1-8H3,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSNHUACDSJJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)O)C(=O)O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391148 | |
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid | |
CAS RN |
130525-39-2 | |
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid interact with other molecules?
A1: 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid acts as a host molecule capable of recognizing and binding to specific guest molecules. This recognition is driven by a combination of intermolecular forces like hydrogen bonding (O-H…O, O-H…N, and C-H…O), allowing for the formation of well-defined supramolecular assemblies. For instance, it can adopt a planar conformation through intramolecular O-H…O hydrogen bonding, facilitating coplanar recognition of guest molecules like 1,2-trans-bis(2-pyridyl)ethylene []. This interaction highlights its potential in designing molecular recognition systems and constructing supramolecular architectures.
Q2: Can 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid be used as a building block for larger structures?
A2: Yes, 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid (H2L) can act as a bridging ligand for the formation of dirhodium(II) carboxylate complexes []. When reacted with Rh2(OAc)4, it forms various macrocyclic dimers where two Rh24+ units are held together by the dicarboxylate ligands. The 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid units arrange themselves in a trans fashion across the Rh24+ centers, resulting in vertically stacked Rh24+ units within the macrocycle []. This demonstrates its potential as a building block for the synthesis of larger, potentially porous metal-organic frameworks with interesting properties for catalysis or gas storage.
Q3: What analytical techniques are commonly employed to study 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid and its complexes?
A3: Single-crystal X-ray diffraction is a powerful technique used to determine the crystal and molecular structure of 2,7-Di-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid and its complexes [, ]. This method allows researchers to visualize the three-dimensional arrangement of atoms within the molecule and understand the nature of intermolecular interactions, providing valuable insights into their molecular recognition capabilities and potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
